molecular formula C14H14O3 B12554996 2-(2-Phenylethyl)benzene-1,3,5-triol CAS No. 143207-80-1

2-(2-Phenylethyl)benzene-1,3,5-triol

Katalognummer: B12554996
CAS-Nummer: 143207-80-1
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: GRENUECLWIEAME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Phenylethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C14H14O3 It is a derivative of phloroglucinol, characterized by the presence of a phenylethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)benzene-1,3,5-triol typically involves the reaction of phloroglucinol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenylethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Phenylethyl)benzene-1,3,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Phenylethyl)benzene-1,3,5-triol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This modification enhances its lipophilicity and potential interactions with biological molecules, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

143207-80-1

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

2-(2-phenylethyl)benzene-1,3,5-triol

InChI

InChI=1S/C14H14O3/c15-11-8-13(16)12(14(17)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,15-17H,6-7H2

InChI-Schlüssel

GRENUECLWIEAME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC2=C(C=C(C=C2O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.